AMY-101 acetate
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Overview
Description
Preparation Methods
The synthesis of AMY-101 acetate involves peptide synthesis techniques. The compound is a cyclic peptide with a specific sequence and disulfide bridge between cysteine residues . The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Chemical Reactions Analysis
AMY-101 acetate primarily undergoes peptide bond formation and cyclization reactions during its synthesis . The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions. Common reagents used in its synthesis include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions, and trifluoroacetic acid (TFA) for deprotection . The major product formed is the cyclic peptide with the desired sequence and structure .
Scientific Research Applications
AMY-101 acetate has a wide range of scientific research applications. In the field of immunology, it is used to study the complement system and its role in inflammation . In medicine, this compound is being investigated for its potential to treat inflammatory diseases such as periodontitis and severe pneumonia associated with COVID-19 . Additionally, it has applications in studying the mechanisms of complement inhibition and developing new therapeutic strategies for complement-mediated diseases .
Mechanism of Action
AMY-101 acetate exerts its effects by inhibiting the central complement component C3 . By binding to C3, it prevents the activation of downstream pathways in the complement cascade, thereby reducing inflammation and tissue damage . This mechanism of action makes this compound a promising candidate for treating a variety of complement-mediated diseases .
Comparison with Similar Compounds
AMY-101 acetate is unique in its high binding affinity and specificity for C3 compared to other complement inhibitors . Similar compounds include compstatin and its derivatives, which also target the complement system but may have different binding affinities and pharmacokinetic properties . This compound’s enhanced inhibitory potency and longer half-life in human plasma make it a superior option for therapeutic applications .
Properties
Molecular Formula |
C85H121N23O20S2 |
---|---|
Molecular Weight |
1849.1 g/mol |
IUPAC Name |
acetic acid;2-[34-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[(1-amino-3-methyl-1-oxopentan-2-yl)-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C83H117N23O18S2.C2H4O2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63;1-2(3)4/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90);1H3,(H,3,4) |
InChI Key |
ULLASYMLTCFYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N.CC(=O)O |
Origin of Product |
United States |
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